molecular formula C19H15N3O4 B2504682 N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 954720-35-5

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2504682
CAS No.: 954720-35-5
M. Wt: 349.346
InChI Key: YOZJFWZJWDAWPB-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been investigated for their antifungal potential , suggesting that the compound may interact with targets involved in fungal growth and development.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core linked to an oxadiazole moiety, which is known for diverse biological activities. The synthesis typically involves the cyclization of suitable hydrazides with carboxylic acids. For example, a common method includes reacting 4-methoxybenzyl hydrazine with benzofuran-2-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Biological Activity

Anticancer Activity : Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that these compounds can reduce cell viability significantly compared to controls .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli demonstrated promising results. The mechanism appears to involve inhibition of bacterial cell wall synthesis, leading to cell lysis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in critical metabolic pathways in cancer cells and bacteria.
  • Receptor Binding : It may also bind to certain receptors that modulate cellular responses, potentially leading to apoptosis in cancer cells.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of various oxadiazole derivatives on A549 cells using an MTT assay. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin. Notably, the presence of the methoxy group was linked to enhanced activity .

CompoundIC50 (µM)Cell LineReference
This compound15A549
Cisplatin10A549

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was screened against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics .

PathogenMIC (µg/mL)Reference
MRSA32
E. coli>64

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17-21-22-19(26-17)20-18(23)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZJFWZJWDAWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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